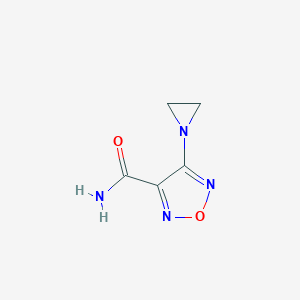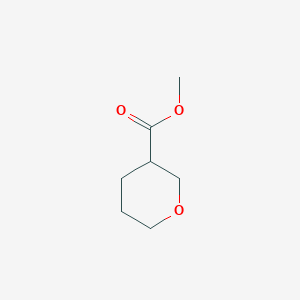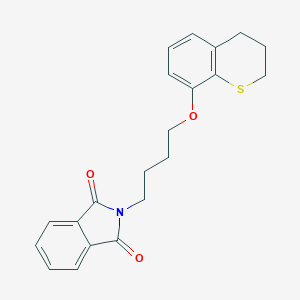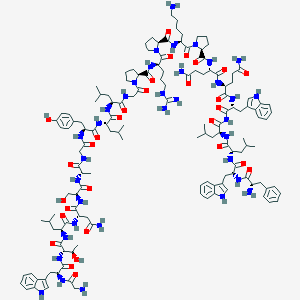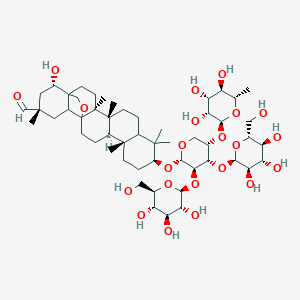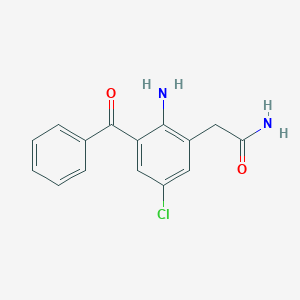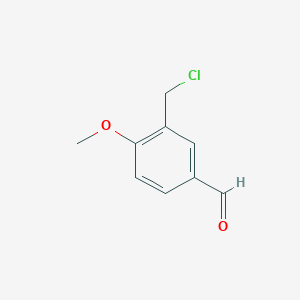
3-(3-Fluorophenyl)-1H-pyrazole
Übersicht
Beschreibung
3-(3-Fluorophenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a white crystalline solid with a melting point of 97°C and a boiling point of 243°C. It is soluble in organic solvents such as ethanol, ether, and acetone, and is insoluble in water. It is a versatile compound with a wide range of applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- Synthesis and Crystal Structures : 3-(4-fluorophenyl)-1H-pyrazole derivatives exhibit specific dihedral angles between the pyrazole and fluoro-substituted rings, contributing to their unique crystal structures. These compounds are synthesized using chalcones, hydrazine hydrate, and aliphatic acids (Loh et al., 2013).
Antibacterial Agents
- Antibacterial Properties : Certain 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl derivatives display significant in vitro antibacterial activity. Molecular docking on DNA gyrase subunit b helps in understanding their action mechanism (Desai et al., 2020).
Tautomeric Forms
- Tautomeric Forms in Crystal : The co-crystal of 3-(4-fluorophenyl)-1H-pyrazole exhibits two tautomeric forms due to N—H proton exchange, impacting its crystal network (Yamuna et al., 2014).
Antitubercular Agents
- Antitubercular Activity : N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles show notable antitubercular properties. 3D-QSAR studies correlate their structures with activity against Mycobacterium tuberculosis (Khunt et al., 2012).
Antimicrobial Activities
- Antimicrobial Effects : Novel 1,5-diaryl pyrazole derivatives exhibit good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ragavan et al., 2010).
Photochemical Reactions
- Light-Induced Synthesis : Light-induced tetrazole-quinone 1,3-dipolar cycloadditions are used for synthesizing pyrazole-fused quinones, with 3-(4-fluorophenyl)-1H-pyrazole derivatives playing a key role in the reaction mechanisms (He et al., 2021).
Optical Properties
- Optical Properties and Molecular Docking : The compound exhibits interesting optical properties and potential phosphodiesterase inhibitory activity, as revealed through molecular docking studies (Mary et al., 2015).
Fluorination and NOS Inhibitory Activity
- Fluorination Effects : Fluorinated pyrazoles show enhanced biological activity, particularly in NOS inhibitory activity, which is important in therapeutic applications (Nieto et al., 2015).
Regioselective Synthesis
- Regioselective Synthesis : Novel pyrazole derivatives with fluorophenyl moieties are synthesized using regioselective methods, demonstrating the versatility of this compound in synthetic chemistry (Althagafi & Shaaban, 2017).
In Silico, In Vitro, and Cytotoxicity Validations
- Drug Efficacy Determinations : Synthesis of pyrazole derivatives and their evaluations in antioxidant, anti-breast cancer, and anti-inflammatory properties highlight their potential as therapeutic agents (Thangarasu et al., 2019).
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIRCCSDGDQJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1H-pyrazole | |
CAS RN |
149739-61-7 | |
| Record name | 3-(3-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



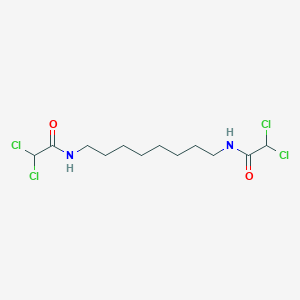
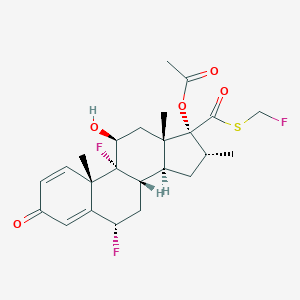


![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
